molecular formula C8H12N2 B038013 N-methyl-1-pyridin-2-ylethanamine CAS No. 114366-07-3

N-methyl-1-pyridin-2-ylethanamine

Cat. No.: B038013
CAS No.: 114366-07-3
M. Wt: 136.19 g/mol
InChI Key: MJXPDBFDHSMVNS-UHFFFAOYSA-N
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Description

N-methyl-1-pyridin-2-ylethanamine is a chemical compound with the molecular formula C8H12N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-pyridin-2-ylethanamine typically involves the reaction of pyridine derivatives with methylating agents. One common method is the reaction of 2-pyridinemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-pyridin-2-ylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-pyridin-2-ylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-pyridin-2-ylethanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
  • N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine

Uniqueness

N-methyl-1-pyridin-2-ylethanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields, from synthetic chemistry to pharmaceutical research .

Biological Activity

N-methyl-1-pyridin-2-ylethanamine, also known as EVT-354856, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a tertiary amine and a heterocyclic compound due to the presence of a pyridine ring. Its structure allows for various chemical interactions, particularly through the nitrogen atom, which can act as a donor in coordination complexes. The compound's molecular formula is C₉H₁₂N₂, and it has a molecular weight of 150.20 g/mol.

Key Structural Features:

  • Pyridine ring (six-membered aromatic ring with one nitrogen atom)
  • Ethylamine chain
  • Tertiary amine functionality

The biological activity of this compound is often attributed to its ability to form metal complexes, which may enhance its pharmacological effects. For instance, copper(II) complexes derived from this compound have demonstrated inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), indicating potential applications in cancer therapy. The interaction with PTP1B suggests that this compound may play a role in regulating insulin signaling pathways, making it relevant for diabetes treatment as well.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Activity: Studies have shown that this compound may inhibit the growth of certain cancer cell lines. For example, its copper complexes have been evaluated for their potential in targeting cancer cells by disrupting key signaling pathways.
  • Neuroprotective Effects: Similar compounds have been investigated for their neuroprotective properties against neurodegenerative diseases. The structural similarities suggest that this compound may also exhibit such effects, potentially influencing neurotransmitter systems like serotonin and dopamine.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Inhibition of PTP1B:
    • A study demonstrated that copper(II) complexes formed with this compound showed significant inhibition of PTP1B activity. This inhibition is crucial for enhancing insulin sensitivity and could be beneficial in diabetes management.
  • Anticancer Properties:
    • Research indicates that the compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting proliferation in breast cancer cells through apoptosis induction.
  • Neuroprotective Mechanisms:
    • Investigations into similar pyridine derivatives have revealed their potential to modulate neuroinflammatory responses and protect neuronal cells from apoptosis. This suggests that this compound could also possess neuroprotective properties worth exploring further .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Findings
N-methyl-1-pyridin-4-ylethanamineAnticancer, neuroprotectiveInhibits specific cancer cell lines; modulates neurotransmitter systems
N-(pyridin-2-yl)imidatesAntimicrobial, anticancerEffective against bacterial strains; inhibits tumor growth
(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochlorideNeuroactive, potential antidepressantModulates serotonin receptors; influences mood disorders

Properties

IUPAC Name

N-methyl-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXPDBFDHSMVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588235
Record name N-Methyl-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114366-07-3
Record name N,α-Dimethyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114366-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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